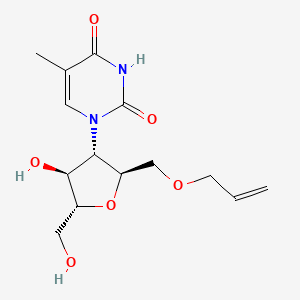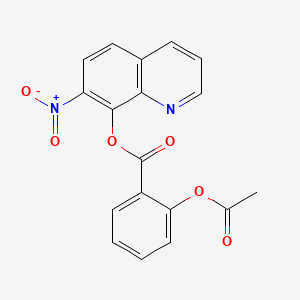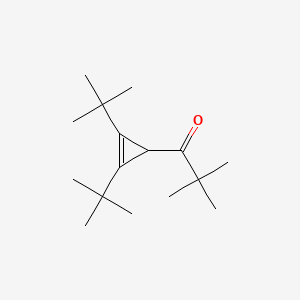
1,2-Di-tert-butyl-3-pivaloylcyclopropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di-tert-butyl-3-pivaloylcyclopropene is a unique organic compound known for its distinctive structure and properties. It is characterized by the presence of two tert-butyl groups and a pivaloyl group attached to a cyclopropene ring. This compound has garnered interest in various fields of scientific research due to its stability and reactivity.
Méthodes De Préparation
The synthesis of 1,2-Di-tert-butyl-3-pivaloylcyclopropene typically involves the reaction of tert-butylacetylene with pivaloyl chloride in the presence of a strong base. The reaction conditions often include the use of an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,2-Di-tert-butyl-3-pivaloylcyclopropene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced cyclopropane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl groups, often using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2-Di-tert-butyl-3-pivaloylcyclopropene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 1,2-Di-tert-butyl-3-pivaloylcyclopropene involves its interaction with molecular targets through its reactive cyclopropene ring. The tert-butyl and pivaloyl groups influence the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The pathways involved often include nucleophilic attack and electrophilic addition reactions.
Comparaison Avec Des Composés Similaires
1,2-Di-tert-butyl-3-pivaloylcyclopropene can be compared with other cyclopropene derivatives, such as:
1,2-Di-tert-butylcyclopropene: Lacks the pivaloyl group, resulting in different reactivity and applications.
3-Pivaloylcyclopropene: Lacks the tert-butyl groups, affecting its stability and chemical behavior.
1,2-Di-tert-butyl-3-acetylcyclopropene: Similar structure but with an acetyl group instead of a pivaloyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of tert-butyl and pivaloyl groups, which confer specific properties and reactivity patterns.
Propriétés
Numéro CAS |
35606-06-5 |
|---|---|
Formule moléculaire |
C16H28O |
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
1-(2,3-ditert-butylcycloprop-2-en-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C16H28O/c1-14(2,3)11-10(12(11)15(4,5)6)13(17)16(7,8)9/h10H,1-9H3 |
Clé InChI |
SBJOZYNYYAHDOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C1C(=O)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol](/img/structure/B13828353.png)
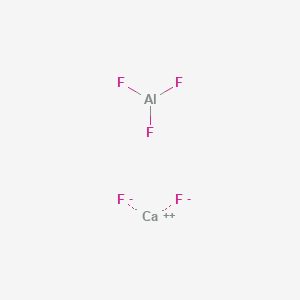
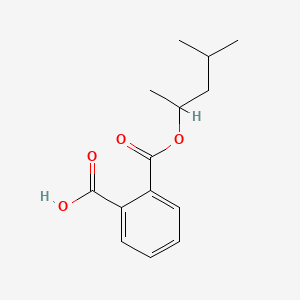
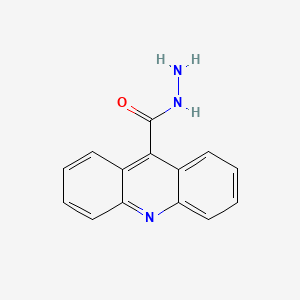
![(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B13828376.png)
![3-[2-(3-Triethoxysilylpropoxy)Ethoxy]Sulfolane](/img/structure/B13828380.png)
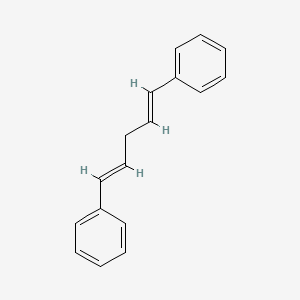
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)
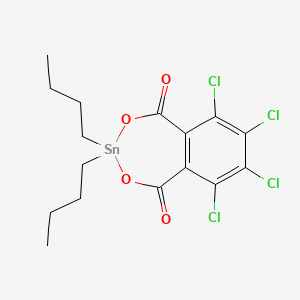
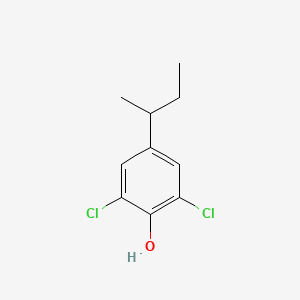
![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide](/img/structure/B13828409.png)
![4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one](/img/structure/B13828421.png)
